molecular formula C10H13NO2 B3354680 Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate CAS No. 60652-00-8

Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

Cat. No.: B3354680
CAS No.: 60652-00-8
M. Wt: 179.22 g/mol
InChI Key: GLTISFHRQZRXPY-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated isoindole core with a methyl ester substituent at the 1-position. For instance, Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (C₁₁H₁₅NO₂, MW 193.25) shares a nearly identical backbone, differing only in the ester group (ethyl vs. methyl) . The methyl variant is expected to exhibit a marginally lower molecular weight (MW ~179.22) and altered solubility/stability due to reduced steric bulk compared to ethyl analogs.

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9/h6,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTISFHRQZRXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCC2=CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate typically involves the reaction of isoindole derivatives with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced isoindole derivatives, and substituted isoindole compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H13_{13}NO2_2
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 60652-00-8

The compound features a unique isoindole structure, which includes a nitrogen atom within its ring system. This structural characteristic contributes to its reactivity and biological activity.

Organic Synthesis

Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate serves as an intermediate in the synthesis of various complex organic molecules and heterocyclic compounds. Its ability to undergo diverse chemical modifications makes it valuable in creating derivatives with tailored properties.

Synthetic Routes

Several synthetic methods have been developed for producing this compound:

  • Reactions with Aldehydes : Involves the condensation of appropriate aldehydes with amines.
  • Cyclization Reactions : These can yield various substituted isoindole derivatives.

Optimization techniques such as recrystallization and chromatography are often employed to enhance yield and purity.

Medicinal Chemistry

The compound has garnered attention in pharmacological research due to its potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that it may inhibit the growth of specific microbial strains.
  • Anticancer Activity : Research suggests that it could induce apoptosis in cancer cells by interacting with key enzymes and receptors involved in cell signaling pathways.

Case Studies

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
  • Cancer Research :
    • In vitro studies showed that the compound could inhibit the proliferation of certain cancer cell lines. The mechanism is believed to involve modulation of apoptotic pathways through receptor interactions.

Ongoing research is focused on:

  • Mechanistic Studies : Understanding how this compound interacts at a molecular level with biological targets.
  • Development of Derivatives : Exploring modifications that enhance its therapeutic efficacy or reduce toxicity.

Mechanism of Action

The mechanism of action of Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Tetrahydroisoindole Esters

Table 1: Key Structural and Spectral Data of Tetrahydroisoindole Derivatives
Compound Name Molecular Formula MW Substituents Key NMR Data (δ, ppm) HRMS (Observed) Reference
Ethyl 7-methyl-3-((phenylsulfonyl)methyl)-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate C₁₉H₂₃O₄NNaS 384.12 7-methyl, 3-(phenylsulfonyl)methyl ¹³C: 161.1 (C=O), 137.7 (Ar) 384.1242 ([M+Na⁺])
Ethyl 3,7-dimethyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate C₁₃H₂₀O₂N 222.15 3-methyl, 7-methyl ¹³C: 161.4 (C=O), 21.3 (CH₃) 222.1489 ([M+H⁺])
Ethyl 3-bromo-7-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate C₁₂H₁₆BrNO₂ 286.07 3-bromo, 7-methyl Not reported Not reported
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate C₁₂H₁₇NO₂ 207.27 3-methyl Not reported Not reported
Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (hypothetical) C₁₀H₁₃NO₂ 179.22 None (parent ester) Estimated ¹³C: ~161–162 (C=O) N/A Inferred
Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., 3-bromo in ) increase reactivity toward nucleophilic substitution, while electron-donating methyl groups (e.g., 3,7-dimethyl in ) enhance steric hindrance and reduce ring strain.
  • Spectral Trends : The ester carbonyl (C=O) in ¹³C NMR consistently appears at δ ~161 ppm across analogs, confirming minimal electronic perturbation from substituents .
  • Synthetic Utility : Brominated derivatives (e.g., 3-bromo in ) serve as intermediates for cross-coupling reactions, whereas sulfonyl-containing analogs (e.g., phenylsulfonyl in ) improve crystallinity for X-ray studies .

Comparison with Dihydroisoquinoline Derivatives

Tetrahydroisoindoles are structurally distinct from dihydroisoquinolines, which feature a fused benzene ring instead of a hydrogenated bicyclic system. For example:

  • Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (C₁₅H₁₉NO₄, MW 277.31) exhibits aromatic methoxy groups (δ ~55 ppm in ¹³C NMR) and enhanced planarity, leading to distinct UV/Vis profiles compared to tetrahydroisoindoles .
  • 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (C₂₀H₂₁NO₃, MW 323.39) demonstrates the impact of aryl substituents on π-stacking interactions in crystal packing .

Biological Activity

Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a tetrahydroisoindole core structure, which is known for its potential therapeutic effects, particularly in the areas of antimicrobial and anticancer research.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : This compound has been investigated for its ability to inhibit enzymes such as Cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and pain pathways. By inhibiting COX-2, it reduces the synthesis of pro-inflammatory prostaglandins.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness against bacterial strains suggests potential applications in treating infections.

Research Findings

Recent studies have explored the biological properties of this compound through various assays:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance, it was shown to possess cytotoxic effects against human breast cancer cells in MTT assays .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been linked to its action on COX-2. This suggests its potential use as an anti-inflammatory agent in clinical settings .
  • Neuroprotective Effects : Some research indicates that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study published in the Bulletin of the Korean Chemical Society reported that derivatives of isoindole compounds showed significant growth inhibition against various tumor cell lines using MTT assays. The results indicated a promising avenue for developing new anticancer therapies .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The findings suggested effective inhibition at concentrations lower than those used in conventional antibiotics .

Data Table: Biological Activities Summary

Biological ActivityTarget/PathwayAssay/MethodologyFindings
AnticancerVarious cancer cell linesMTT assaySignificant growth inhibition
Anti-inflammatoryCOX-2 enzymeEnzymatic activity assaysReduced prostaglandin synthesis
AntimicrobialBacterial strainsMIC determinationEffective at low concentrations
NeuroprotectiveNeurotransmitter modulationNeuronal cell assaysReduced oxidative stress

Q & A

Q. What are the established synthetic routes for Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A reported method involves reacting 2-formyl cyclohexanone with methyl glycinate hydrochloride under acidic conditions, followed by cyclization. Purification is achieved through recrystallization from chloroform or ethyl acetate . For analogs, one-pot tandem Sonogashira coupling/5-endo-dig cyclization strategies are employed, using palladium catalysts (e.g., Pd(dba)₂) and copper iodide in diethylamine .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of solvent, and data collection is performed using Cu-Kα radiation. Structure refinement is conducted using SHELX programs (e.g., SHELXL for refinement, SHELXS for solution). The ORTEP-3 interface is used to visualize thermal ellipsoids and validate bond geometries . For example, torsional angles in the tetrahydroisoindole ring are analyzed to confirm puckering conformations .

Q. What common derivatives are synthesized from this compound, and how are they characterized?

Key derivatives include:

  • Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate : Synthesized by substituting methyl glycinate with ethyl glycinate .
  • Indole-2-carboxylic acid esters : Prepared via formylation or oxidation reactions (e.g., using POCl₃/DMF for Vilsmeier-Haack formylation) . Characterization involves NMR (¹H/¹³C), IR (to confirm ester C=O stretches at ~1700 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion validation) .

Advanced Research Questions

Q. How can researchers optimize synthesis yields using tandem catalytic methods?

Tandem Sonogashira coupling/cyclization protocols improve efficiency. For example, aminopropargylic alcohols and aryl iodides are reacted with Pd(dba)₂/CuI catalysts in diethylamine. Yield optimization (up to 77%) requires strict control of nitrogen atmosphere, reflux duration (8–12 hours), and flash chromatography purification (petroleum ether/EtOAc gradients) . Microwave-assisted synthesis may further reduce reaction times.

Q. How should discrepancies in reported biological activities of derivatives be addressed?

Conflicting bioactivity data (e.g., antiviral vs. inactive results) may arise from variations in:

  • Purity : Use HPLC (≥95% purity thresholds) and elemental analysis to validate compounds.
  • Assay conditions : Standardize cell lines (e.g., HCV replicon systems for antiviral studies) and control for cytotoxicity .
  • Stereochemistry : Chiral HPLC or circular dichroism can resolve enantiomer-specific effects .

Q. What strategies are effective for designing enantioselective synthesis routes?

Asymmetric catalysis using chiral auxiliaries or catalysts is critical. For example:

  • Chiral oxazaborolidine catalysts can induce enantioselectivity in Diels-Alder reactions of tetrahydroisoindole precursors.
  • Enzymatic resolution (e.g., lipase-mediated ester hydrolysis) separates racemic mixtures . Monitor enantiomeric excess (ee) via chiral GC or NMR with shift reagents.

Methodological Tables

Table 1: Key Crystallographic Data for this compound Derivatives

ParameterValueMethod/SoftwareReference
Bond length (C=O)1.21 ÅSHELXL refinement
Torsional angle (ring)12.3°ORTEP-3 visualization
Space groupP2₁/cWinGX suite

Table 2: Biological Activity Data for Selected Derivatives

DerivativeBioactivity (IC₅₀)Assay ModelReference
Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate2.1 µM (HCV)HCV replicon system
4-Oxo-tetrahydroindole analogsInactiveMTT cytotoxicity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
Reactant of Route 2
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Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

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